N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide
Description
N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a quinoline-2-sulfanyl moiety at the α-carbon position. These analogues are often studied for their crystallographic properties and biological activities, including antimicrobial and enzyme-inhibitory effects .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-quinolin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)20-16(22)10-23-17-6-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYINZBGNGMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized through a series of reactions, starting from aniline derivatives and involving cyclization reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the reaction of the quinoline derivative with the dichlorophenyl compound to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Structural Analogues and Crystallographic Properties
The 3,5-dichlorophenyl group is a common motif in acetamide derivatives due to its electron-withdrawing effects, which influence molecular packing and stability. demonstrates that meta-substituted trichloro-acetamides, such as N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide, exhibit distinct crystal systems (monoclinic or triclinic) and lattice constants compared to methyl- or chloro-substituted variants. For example:
- N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system (space group P2₁/c), with one molecule per asymmetric unit .
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide features two molecules in its asymmetric unit, reflecting steric and electronic differences between methyl and chloro substituents .
Similar trends are observed in non-trichloro derivatives. For instance, N-(3,5-dichlorophenyl)-2-(naphthalen-1-yl)acetamide adopts a planar conformation with intermolecular hydrogen bonding, stabilizing its crystal lattice .
Antimicrobial and Antifungal Activity
For example:
- Compound 47 (N-(3,5-difluorophenyl)acetamide derivative): Exhibits strong activity against gram-positive bacteria (MIC: 2–4 µg/mL) .
- Compound 48 (N-(3-isopropylphenyl)acetamide derivative): Comparable antibacterial efficacy but reduced antifungal activity .
In contrast, N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide’s quinoline moiety may enhance membrane permeability due to its lipophilic nature, though direct activity data are absent in the evidence.
Enzyme Inhibition
Compound 12 (N-(3,5-dichlorophenyl)-2-(coumarin-thiazole)acetamide): Demonstrates potent α-glucosidase inhibition (IC₅₀: 0.87 µM), attributed to the electron-deficient dichlorophenyl group and hydrogen-bonding interactions from the thiazole ring . This suggests that analogous dichlorophenyl-acetamides with rigid heterocycles (e.g., quinoline) may similarly target enzymatic pathways.
Physicochemical and Spectral Data
Biological Activity
N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article examines the biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a dichlorophenyl moiety attached to a quinoline structure through a sulfanyl group. The presence of the chlorine substituents enhances its biological activity by contributing to its electronic properties and reactivity.
Anticancer Properties
The compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that derivatives of thiadiazole and quinoline structures exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through interactions with tubulin and other cellular targets .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.28 | |
| HEPG2 (Liver) | 10.79 | |
| SKOV-3 (Ovarian) | 19.5 | |
| HT29 (Colon) | 12.57 |
These values indicate that this compound exhibits promising anticancer activity, comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial potential. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell walls or inhibiting critical enzymatic pathways necessary for bacterial survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can bind to enzymes involved in cellular processes, inhibiting their activity and leading to reduced cell viability.
- Receptor Modulation : It may modulate receptor activity by binding to specific sites, influencing signaling pathways critical for cell growth and survival.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups, such as chlorine atoms on the phenyl ring, enhances the biological activity of the compound. Modifications in the quinoline structure also play a crucial role in determining its efficacy against various targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased potency against cancer cells |
| Quinoline Variants | Different cytotoxic profiles depending on substitutions |
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on MCF-7 Cells : A study assessed the cytotoxic effects against MCF-7 breast cancer cells, showing an IC50 value significantly lower than standard treatments .
- Antimicrobial Evaluation : Another research effort highlighted its effectiveness against a range of bacteria, indicating potential as an alternative antimicrobial agent in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
